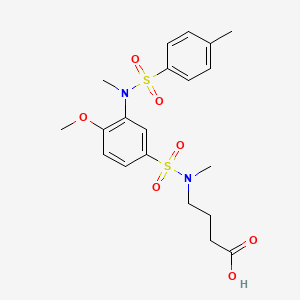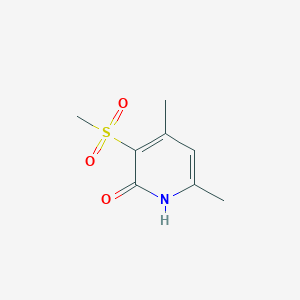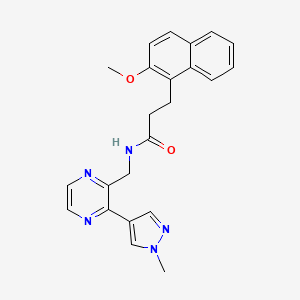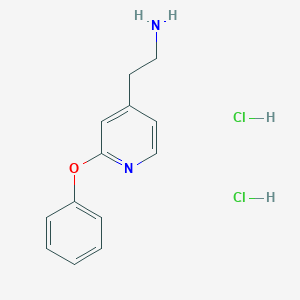
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid is a sulfonamide compound. Its complex structure comprises an array of functional groups, including sulfonamides and carboxylic acids. This compound is of significant interest due to its diverse applications in various scientific fields, including medicinal chemistry, where its structural properties are investigated for potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can be achieved through multi-step organic synthesis involving aromatic sulfonylation, nucleophilic substitution, and carboxylation. Each step requires specific reagents, catalysts, and controlled conditions to ensure high yield and purity of the final product. Typical reagents might include sulfonyl chlorides, methoxy-substituted anilines, and aliphatic amines, under conditions such as low temperatures and inert atmospheres to prevent oxidation and hydrolysis.
Industrial Production Methods
In an industrial setting, the production might involve optimizing the synthetic route for large-scale synthesis, focusing on reaction efficiency and cost-effectiveness. Continuous flow chemistry could be employed to streamline the process, reducing the reaction times and improving the consistency of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, would be crucial for sustainable industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: Where the sulfur atoms in the sulfonamide groups can be oxidized to sulfone derivatives.
Reduction: Targeting the nitro groups, converting them to amino groups under controlled conditions.
Substitution Reactions: Aromatic substitution to introduce different functional groups into the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Using electrophilic aromatic substitution reagents like nitronium ion or acyl chloride under acidic or basic conditions.
Major Products
These reactions yield derivatives with modified functional groups, enhancing the chemical and biological properties of the parent compound.
Aplicaciones Científicas De Investigación
4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid finds application in:
Biology: Investigated for its potential as an enzyme inhibitor due to the sulfonamide moiety's interaction with enzyme active sites.
Medicine: Explored for therapeutic potential in treating diseases such as bacterial infections and certain types of cancer.
Industry: Utilized in the synthesis of polymers and advanced materials where sulfonamide groups impart unique chemical properties.
Mecanismo De Acción
The biological activity of this compound is primarily due to its ability to interact with molecular targets through hydrogen bonding and electrostatic interactions. The sulfonamide groups mimic natural substrates of enzymes, allowing the compound to inhibit enzyme activity, which is crucial in medicinal applications. This inhibition often occurs through the binding to the active site of the enzyme, preventing the normal substrate from accessing it.
Comparación Con Compuestos Similares
Compared to other sulfonamide compounds, 4-(3-(N,4-dimethylphenylsulfonamido)-4-methoxy-N-methylphenylsulfonamido)butanoic acid stands out due to its specific structural arrangement, which provides unique electronic and steric properties. Similar compounds include:
Sulfanilamide: A simple sulfonamide known for its antibacterial properties.
Sulfadiazine: Another sulfonamide with a broader spectrum of antibacterial activity.
Methoxysulfonyl derivatives: Compounds like methoxysulfonyl benzene derivatives, which share some structural similarities but differ significantly in their chemical and biological properties.
By comparing its unique structural features and diverse applications, this compound highlights its significance in both scientific research and industrial applications.
Propiedades
IUPAC Name |
4-[[4-methoxy-3-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S2/c1-15-7-9-16(10-8-15)31(27,28)22(3)18-14-17(11-12-19(18)29-4)30(25,26)21(2)13-5-6-20(23)24/h7-12,14H,5-6,13H2,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVTFZTOZUMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2)S(=O)(=O)N(C)CCCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2619203.png)

![2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide](/img/structure/B2619206.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2619208.png)
![3-Cyclopropyl-1-(1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2619209.png)
![2-[(2-Methoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2619210.png)

![8-[(2-Methoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2619214.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-morpholinophenyl)acetamide](/img/structure/B2619215.png)
![Ethyl 4-[2-[(4-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/new.no-structure.jpg)

![5-chloro-2-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2619218.png)

